5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10Cl3N . It is an impurity of Lifitegrast, a drug approved by the FDA for the treatment of keratoconjunctivitis sicca (dry eye syndrome) .
Molecular Structure Analysis
The InChI code for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is1S/C9H9Cl2N.ClH/c10-7-3-6-5-12-2-1-8 (6)9 (11)4-7;/h3-4,12H,1-2,5H2;1H
. This code provides a detailed description of the molecule’s structure, including the positions of the chlorine atoms and the hydrochloride group.
Scientific Research Applications
Analgesic and Anti-Inflammatory Effects
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride has been studied for its potential analgesic and anti-inflammatory effects. Research has found that this compound has a significant anti-inflammatory effect, which was stronger than that of diclofenac sodium. It also demonstrated pronounced analgesic and anti-inflammatory activity, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Antiglioma Activity
The compound has also shown promise in the field of oncology. One study discovered that certain derivatives of 1,2,3,4-tetrahydroisoquinoline, including 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, could selectively block the growth of C6 glioma cells, while leaving normal astrocytes relatively unaffected. This finding highlights its potential for clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006).
Local Anesthetic Activity and Acute Toxicity
In another study, the compound demonstrated high local anesthetic activity on rabbit eyes, surpassing the effectiveness of lidocaine in certain concentrations. Furthermore, the study evaluated its acute toxicity, showing that it varied among different derivatives, with some exhibiting lower toxicity than others. This suggests its potential as a drug candidate for local anesthesia after further investigations and possible modifications (Azamatov et al., 2023).
Neuroprotective or Neurotoxic Activity
Studies on 1-Methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) have investigated its neuroprotective or neurotoxic activity. Some derivatives of this compound, like 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, showed potential for treating Parkinson's disease due to their neuroprotective activity. The study highlights the importance of hydroxy-1MeTIQ derivatives, especially for treating neurological disorders (Okuda et al., 2003).
properties
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLXYGUEFSFZIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503769 | |
Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
73075-47-5 | |
Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.